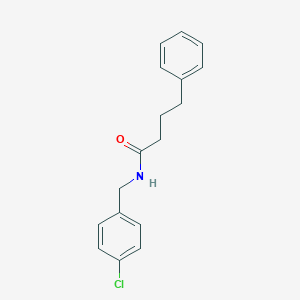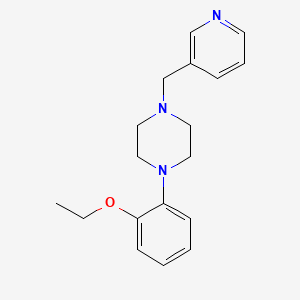
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's mechanism of action involves its interaction with serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine acts as an agonist and antagonist at these receptors, depending on the concentration and location of the receptors. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's interaction with these receptors leads to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of immune system function. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's advantages for lab experiments include its potential as a pharmacological tool for studying serotonin receptor function and its potential as a therapeutic agent for various neurological and inflammatory disorders. However, 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's limitations include its potential toxicity and the need for further research to fully understand its pharmacological properties and potential side effects.
Direcciones Futuras
For 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine research include further investigation into its pharmacological properties and potential therapeutic applications. Studies may also focus on the development of 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine derivatives with improved pharmacological properties and reduced toxicity. Additionally, studies may investigate the potential use of 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine in combination with other drugs for the treatment of various disorders.
Métodos De Síntesis
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine can be synthesized through various methods, including the reaction of ethoxybenzene with 3-pyridinemethanol in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of 1-(2-bromoethyl)-4-(3-pyridinylmethyl)piperazine with potassium ethoxide in ethanol. The purity and yield of 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential pharmacological properties, such as its ability to act as a serotonin receptor agonist and antagonist. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has also shown potential in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Studies have also investigated 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's potential as an anti-inflammatory agent and its effects on the immune system.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-22-18-8-4-3-7-17(18)21-12-10-20(11-13-21)15-16-6-5-9-19-14-16/h3-9,14H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFWITKOFBJCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262610 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)

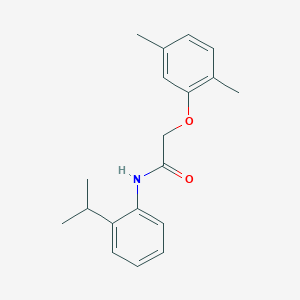

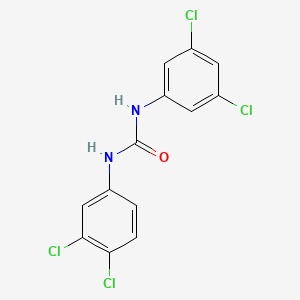
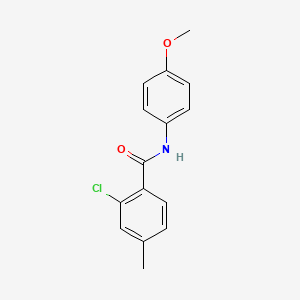
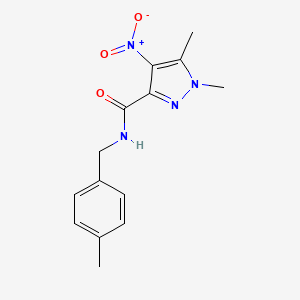
![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)

![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)

